![molecular formula C21H28N2O3 B5197637 N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)
N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide
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Overview
Description
N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide, commonly known as Fentanyl, is a synthetic opioid that is used as a pain medication and for anesthesia. Fentanyl is a potent and highly addictive drug that is classified as a Schedule II controlled substance in the United States.
Mechanism of Action
Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. This binding leads to a decrease in the release of neurotransmitters that transmit pain signals, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It also has the potential to cause side effects such as nausea, vomiting, constipation, and dizziness.
Advantages and Limitations for Lab Experiments
Fentanyl is commonly used in laboratory experiments due to its potent effects and ability to induce anesthesia. However, its addictive properties and potential for overdose make it a dangerous substance to work with.
Future Directions
There are a number of future directions for research on Fentanyl, including the development of new pain medications that are less addictive and have fewer side effects. Research is also needed to better understand the mechanisms of addiction and overdose associated with Fentanyl use. Additionally, there is a need for improved safety measures in the handling and use of Fentanyl in laboratory settings.
Synthesis Methods
Fentanyl is synthesized by reacting N-phenethyl-4-piperidone with aniline and methyl iodide to form N-phenethyl-4-piperidinone. This intermediate is then reacted with furfurylamine and formaldehyde to produce Fentanyl.
Scientific Research Applications
Fentanyl has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and for the management of chronic pain. Fentanyl is also used as a recreational drug due to its potent effects, which can lead to addiction and overdose.
properties
IUPAC Name |
N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-22(21(24)20-10-6-14-26-20)15-17-7-5-12-23(16-17)13-11-18-8-3-4-9-19(18)25-2/h3-4,6,8-10,14,17H,5,7,11-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWODNQHQXVFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=CC=C2OC)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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